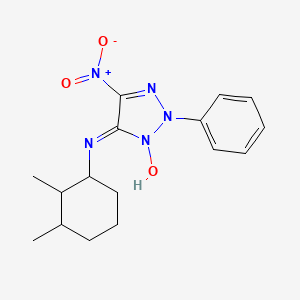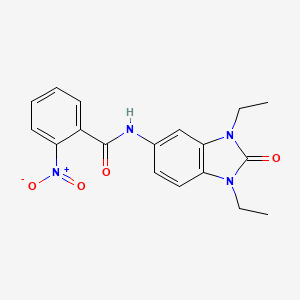![molecular formula C16H15NO3S B4193028 9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4193028.png)
9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Descripción general
Descripción
9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, also known as MTMQ, is a synthetic compound that belongs to the class of quinolines. It has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one involves the inhibition of various enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the progression of neurodegenerative diseases. This compound has been found to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. It also inhibits the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In the brain, this compound reduces oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has several advantages for lab experiments, including its high yield and purity, its stability under various conditions, and its ability to penetrate cell membranes and blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the molecular mechanisms underlying the therapeutic effects of this compound, which could lead to the identification of new targets for drug development. Additionally, the optimization of the synthesis method of this compound and the investigation of its pharmacokinetics and pharmacodynamics are also important areas of future research.
Aplicaciones Científicas De Investigación
9-(5-methyl-2-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
9-(5-methylthiophen-2-yl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-9-2-3-15(21-9)11-7-16(18)17-12-8-14-13(6-10(11)12)19-4-5-20-14/h2-3,6,8,11H,4-5,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPFYFSDWLWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



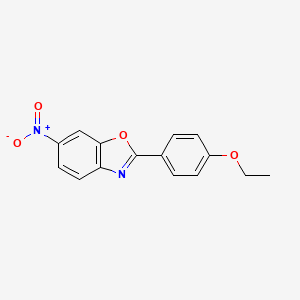
![methyl [2-nitro-4-(1-piperidinylsulfonyl)phenoxy]acetate](/img/structure/B4192960.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(2-cyanophenyl)acetamide](/img/structure/B4192967.png)
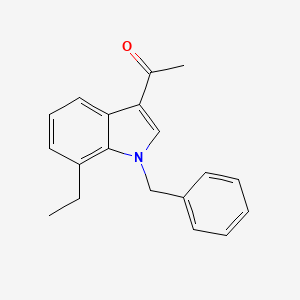
![N-{2-methoxy-4-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4192977.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B4192980.png)
![diethyl 5-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4192988.png)
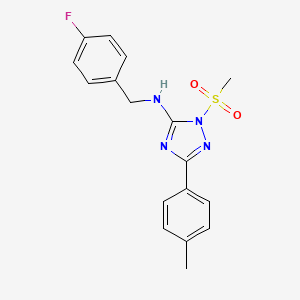
![5-(2-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4193007.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4193013.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-2-methylbenzoic acid](/img/structure/B4193017.png)
![8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4193029.png)
